2-Chloro-4-isopropyl-5-methylpyrimidine
Overview
Description
2-Chloro-4-isopropyl-5-methylpyrimidine is an organic compound with the molecular formula C8H11N2Cl. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Scientific Research Applications
Hematological Effects
2-Chloro-4-isopropyl-5-methylpyrimidine and its related compounds have been studied for their effects on hematological parameters. Studies have shown that these compounds can produce effects characteristic of folic acid deficiency in animals, affecting the gastrointestinal tract, lymphatic tissue, and bone marrow. They cause conditions like ileitis, colitis, stomatitis, and significant weight loss in experimental animals. Hematologic manifestations observed include granulocytopenia and reticulocytopenia. These findings suggest a potential application in understanding and possibly treating conditions related to folic acid metabolism and deficiency (Hamilton et al., 1954).
Pharmacokinetic and Pharmacodynamic Interaction
Research has also delved into the pharmacokinetic and pharmacodynamic interactions of this compound with other compounds. For example, studies on the binary mixture of chlorpyrifos and diazinon, which involve this compound, have provided insights into potential concurrent exposures to these insecticides. Such studies are crucial for understanding the cumulative risk associated with occupational or environmental exposures to these chemicals (Timchalk et al., 2005).
Antitumor Activity
The compound's derivatives have been explored for their antitumor activities. Studies indicate that certain derivatives can enhance the antitumor activity of other drugs, like 5-fluorouracil, by inhibiting specific enzyme activities. This suggests a potential role in cancer treatment by boosting the effectiveness of existing cancer therapies (Takechi et al., 2002).
Anti-Inflammatory and Analgesic Activities
Research has demonstrated the anti-inflammatory and analgesic potentials of this compound derivatives. These findings are significant for developing new medications for inflammatory diseases and pain management. The detailed pharmacological profiles, including the understanding of receptor bindings and behavior in animal models, pave the way for further exploration in this domain (Torres et al., 1999).
Toxicity Studies
Toxicity studies of this compound and its derivatives are crucial for understanding their safety profile. Investigations into chronic toxicity, acceptability, and specific organ toxicity provide a comprehensive overview of the potential risks associated with these compounds. These studies are fundamental for regulatory purposes and ensure the safe application of these compounds in various settings (Crampton & Voss, 1952).
Safety and Hazards
The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thi
Properties
IUPAC Name |
2-chloro-5-methyl-4-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFEWDDNILWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.